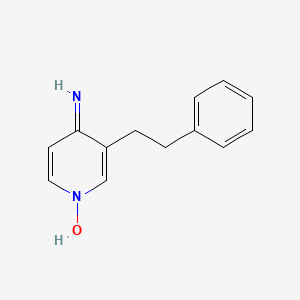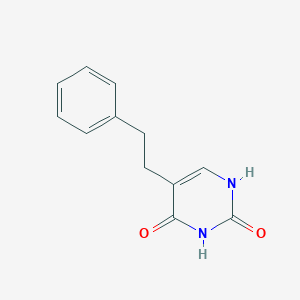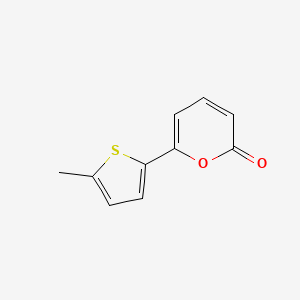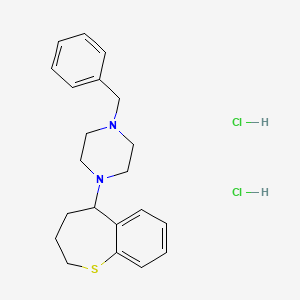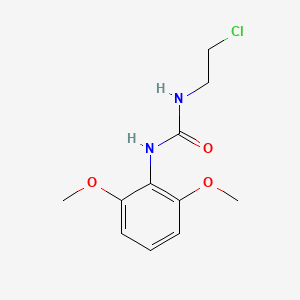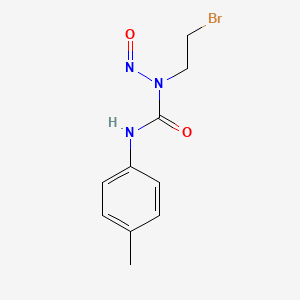
1-(2-Bromoethyl)-3-(4-methylphenyl)-1-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethyl)-3-(4-methylphenyl)-1-nitrosourea is an organic compound that belongs to the class of nitrosoureas Nitrosoureas are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethyl)-3-(4-methylphenyl)-1-nitrosourea typically involves the reaction of 2-bromoethylamine with 4-methylphenyl isocyanate in the presence of a nitrosating agent such as sodium nitrite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromoethyl)-3-(4-methylphenyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or amino-substituted products.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoethyl)-3-(4-methylphenyl)-1-nitrosourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its ability to alkylate DNA.
Medicine: Investigated for its potential use in chemotherapy due to its DNA-alkylating properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Bromoethyl)-3-(4-methylphenyl)-1-nitrosourea involves the alkylation of DNA. The compound forms covalent bonds with DNA, leading to cross-linking and strand breaks. This disrupts the replication and transcription processes, ultimately inhibiting cell growth and inducing cell death. The molecular targets include guanine bases in the DNA, and the pathways involved are related to DNA damage response and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chloroethyl)-3-(4-methylphenyl)-1-nitrosourea: Similar structure but with a chlorine atom instead of bromine.
1-(2-Iodoethyl)-3-(4-methylphenyl)-1-nitrosourea: Similar structure but with an iodine atom instead of bromine.
1-(2-Bromoethyl)-3-(4-methylphenyl)-1-carbamoylurea: Similar structure but with a carbamoyl group instead of a nitroso group.
Uniqueness
1-(2-Bromoethyl)-3-(4-methylphenyl)-1-nitrosourea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity
Eigenschaften
CAS-Nummer |
15145-45-6 |
|---|---|
Molekularformel |
C10H12BrN3O2 |
Molekulargewicht |
286.13 g/mol |
IUPAC-Name |
1-(2-bromoethyl)-3-(4-methylphenyl)-1-nitrosourea |
InChI |
InChI=1S/C10H12BrN3O2/c1-8-2-4-9(5-3-8)12-10(15)14(13-16)7-6-11/h2-5H,6-7H2,1H3,(H,12,15) |
InChI-Schlüssel |
IOLOEJLZQNWNBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)N(CCBr)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone](/img/structure/B14715148.png)

![2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)](/img/structure/B14715164.png)
![1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14715171.png)

